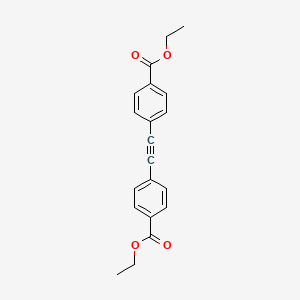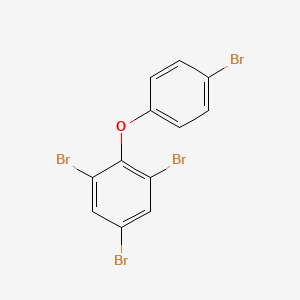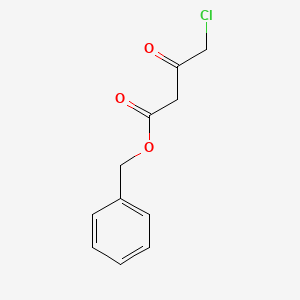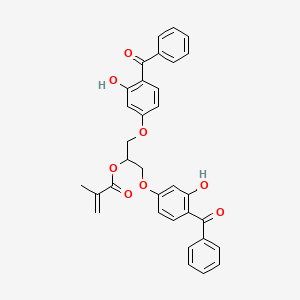
4-オキソペンタン酸tert-ブチル
概要
説明
Tert-butyl 4-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butyl group attached to a 4-oxopentanoate moiety, which imparts unique chemical properties.
科学的研究の応用
Tert-butyl 4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Tert-butyl 4-oxopentanoate is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
Tert-butyl 4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It has been used in the synthesis of dipeptides . In this context, the compound might interact with amino acids and other reagents to form peptide bonds, leading to the creation of dipeptides .
Biochemical Pathways
Given its use in peptide synthesis , it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeance suggest that it might have good bioavailability .
Result of Action
Given its role in peptide synthesis , it can be inferred that it contributes to the formation of peptides, which are crucial components of proteins and play vital roles in various biological functions.
生化学分析
Biochemical Properties
Tert-butyl 4-oxopentanoate has been shown to have anti-fungal properties It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Related compounds such as tert-butyl alcohol have been shown to interact with proteins like lactate dehydrogenase and myoglobin . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Tert-butyl 4-oxopentanoate is involved in various metabolic pathways It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tert-butyl 4-oxopentanoate often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
Tert-butyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
類似化合物との比較
Similar Compounds
- Methyl 4-oxopentanoate
- Ethyl 4-oxopentanoate
- Propyl 4-oxopentanoate
Uniqueness
Tert-butyl 4-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, as it can influence the selectivity and outcome of chemical reactions.
特性
IUPAC Name |
tert-butyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIMLWFYMZNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574731 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-10-6 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















